molecular formula C14H21N5O2S2 B068707 Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester CAS No. 180301-43-3

Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester

カタログ番号 B068707
CAS番号: 180301-43-3
分子量: 355.5 g/mol
InChIキー: WDIRJZXAQSLJGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester, also known as EDDP, is a metabolite of methadone, a synthetic opioid used for pain management and opioid addiction treatment. EDDP has gained attention as a potential biomarker for methadone use due to its long half-life and detectability in urine samples for up to 10 days after methadone use.

作用機序

The exact mechanism of action of Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester is not well understood. It is thought to be a result of the metabolism of methadone, which is converted to Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester and other metabolites in the liver. Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester is excreted in the urine and can be detected through laboratory testing.
Biochemical and Physiological Effects
Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester does not have any known biochemical or physiological effects beyond its potential use as a biomarker for methadone use.

実験室実験の利点と制限

One advantage of using Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester as a biomarker for methadone use is its long half-life, which allows for detection in urine samples for up to 10 days after use. This makes it a useful tool for clinical and forensic testing. However, one limitation is that Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester is not specific to methadone use and can also be detected in urine samples from individuals who have ingested other drugs that contain similar chemical structures.

将来の方向性

There are several potential future directions for research on Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester. One area of interest is the development of more specific biomarkers for methadone use that can distinguish between methadone and other drugs with similar chemical structures. Another area of interest is the use of Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester as a predictor of treatment outcomes in methadone maintenance therapy. Additionally, further research is needed to better understand the metabolism and excretion of Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester and other methadone metabolites.

合成法

The synthesis of Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester involves the reaction of diethylcarbamodithioate with 2-amino-1,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxopurine in the presence of a base such as sodium hydroxide. The product is then purified through column chromatography.

科学的研究の応用

Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester has been studied as a potential biomarker for methadone use in clinical and forensic settings. It has been found to be a reliable indicator of recent methadone use, with detectable levels in urine samples for up to 10 days after use. Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester has also been studied in the context of methadone maintenance treatment, with some research suggesting that Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester levels may be predictive of treatment outcomes.

特性

CAS番号

180301-43-3

製品名

Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester

分子式

C14H21N5O2S2

分子量

355.5 g/mol

IUPAC名

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C14H21N5O2S2/c1-5-18(6-2)14(22)23-8-7-19-9-15-11-10(19)12(20)17(4)13(21)16(11)3/h9H,5-8H2,1-4H3

InChIキー

WDIRJZXAQSLJGW-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SCCN1C=NC2=C1C(=O)N(C(=O)N2C)C

正規SMILES

CCN(CC)C(=S)SCCN1C=NC2=C1C(=O)N(C(=O)N2C)C

その他のCAS番号

180301-43-3

同義語

Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6 -dioxo-7H-purin-7-yl)ethyl ester

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。